Chrysanthemol

Description

Historical Perspectives on Chrysanthemol Discovery and Isolation

The initial isolation of this compound was a notable event in natural product chemistry. It was first identified nearly four decades ago from Artemesia ludoviciana, a member of the Asteraceae family nih.gov. Subsequent research has identified this compound in a variety of other plants, particularly within the Asteraceae family, including Chrysanthemum indicum, Artemisia tridentata, and Tanacetum parthenium nih.govmedchemexpress.comnih.govresearchgate.net.

The isolation process typically involves extraction from plant material, such as the flowers of Chrysanthemum cinerariaefolium or Chrysanthemum indicum nih.govnih.gov. Modern methodologies for obtaining this compound also include the chemical reduction of pyrethrins (B594832) I, which are chrysanthemic acid esters. This conversion can be achieved with high yields using reducing agents like lithium aluminium hydride, followed by purification via column chromatography researchgate.net. This semi-synthetic route from a commercial pyrethrum extract provides a more abundant source of this compound for further research and synthetic applications researchgate.net.

Evolution of Research Paradigms for this compound Studies

Research on this compound has evolved significantly since its initial discovery. Early studies were primarily focused on its isolation, structural elucidation, and its role as a component of essential oils in various plants. The scientific focus then shifted towards understanding its biosynthesis, which led to the groundbreaking discovery of chrysanthemyl diphosphate (B83284) synthase (CPPase). This enzyme catalyzes the unusual "non-head-to-tail" condensation of two dimethylallyl diphosphate (DMAPP) molecules to form chrysanthemyl diphosphate (CPP), the direct precursor to this compound nih.govpnas.org.

In more recent years, research has expanded into several advanced domains:

Total Synthesis: Significant effort has been dedicated to the stereoselective total synthesis of this compound, with successful routes being established from precursors like R-(+)-carvone researchgate.netnih.gov. These synthetic studies are crucial for confirming its structure and for producing this compound and its analogs for further investigation.

Biotechnological Applications: A major paradigm shift involves the use of this compound in metabolic engineering. Researchers have successfully over-expressed the this compound synthase (CHS) gene in plants like Chrysanthemum morifolium. This not only resulted in the emission of volatile this compound but also the accumulation of a non-volatile glycoside derivative nih.govnih.gov.

Biological Activity: While initially known as a precursor to insecticides, research now investigates the intrinsic biological activities of this compound itself. Studies have demonstrated its potent repellent and deterrent effects against insects like the cotton aphid (Aphis gossypii) nih.govnih.gov. This has opened new avenues for developing novel, bio-based pest control strategies.

Classification and Structural Context within Monoterpenoid Chemistry

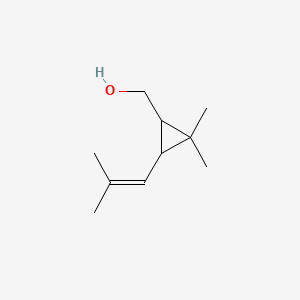

This compound is classified as an irregular monoterpenoid nih.gov. Monoterpenoids are a class of terpenes that consist of two isoprene units and have the molecular formula C10H18O nih.gov. The term "irregular" refers to the unconventional linkage of these isoprene units. In most terpenes, the isoprene units are joined in a "head-to-tail" fashion. In contrast, the biosynthesis of this compound involves a "c1′-2-3" cyclopropanation reaction, where two DMAPP molecules are joined in a non-head-to-tail manner to form the characteristic cyclopropane (B1198618) ring of the chrysanthemyl skeleton nih.govpnas.org.

This unique structural feature is central to its chemistry. The molecule contains a cyclopropane ring substituted with two methyl groups, a hydroxymethyl group, and a 2-methyl-1-propenyl group nih.gov. The presence of two chiral centers leads to different stereoisomers, with the naturally occurring and synthetically important form often being the (1R,3R)-isomer nih.govresearchgate.net.

Interactive Data Table: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H18O |

| Molar Mass | 154.25 g/mol nih.gov |

| IUPAC Name | [(1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methanol nih.gov |

| Class | Monoterpenoid imsc.res.in |

| Subclass | Irregular Monoterpenoid nih.gov |

| Biosynthetic Pathway | Terpenoids imsc.res.in |

Significance of this compound in Natural Products Research Methodologies

This compound holds a significant position in natural products research, influencing methodologies in biosynthesis, chemical synthesis, and biotechnology.

Elucidation of Biosynthetic Pathways: The study of this compound was pivotal in understanding the biosynthesis of irregular monoterpenes. Its precursor, chrysanthemyl diphosphate (CPP), is now recognized as a key intermediate in the formation of a wide array of irregular monoterpenoids found in the Asteraceae family nih.govpnas.org. The discovery and characterization of chrysanthemyl diphosphate synthase (CPPase) provided a deeper understanding of the enzymatic machinery capable of catalyzing non-canonical terpene formations nih.gov.

Advancements in Synthetic Chemistry: this compound serves as a valuable synthetic intermediate. It is a key building block for the synthesis of the citrophilus mealybug sex pheromone and is the alcohol moiety of the potent natural insecticides, pyrethrins researchgate.netnih.gov. The challenges associated with constructing its stereodefined cyclopropane ring have spurred the development of new stereoselective synthetic methods in organic chemistry researchgate.netnih.gov.

Platform for Genetic Engineering and Crop Protection: Modern research has leveraged the gene for this compound synthase to engineer plants with enhanced pest resistance. By expressing this gene in chrysanthemum, scientists have created plants that produce and emit this compound, which acts as a repellent, and also accumulate a non-volatile glycoside form, which acts as a feeding deterrent. This dual-defense mechanism has shown remarkable success in reducing aphid populations in both laboratory and field trials, showcasing a powerful methodology for developing new options in crop protection nih.govnih.gov.

Structure

3D Structure

Propriétés

IUPAC Name |

[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-7(2)5-8-9(6-11)10(8,3)4/h5,8-9,11H,6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIPIENNKVJCMAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1C(C1(C)C)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10971555 | |

| Record name | [2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10971555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5617-92-5 | |

| Record name | Chrysanthemol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5617-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chrysanthemol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005617925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10971555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethyl-3-(2-methylpropenyl)cyclopropanemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthesis and Metabolic Pathways of Chrysanthemol

Elucidation of Precursor Molecules in Chrysanthemol Biosynthesis

The journey to this compound begins with fundamental building blocks of terpene biosynthesis. The primary precursor molecule for this compound is dimethylallyl pyrophosphate (DMAPP). frontiersin.orgnih.gov DMAPP is a C5 isoprenoid unit generated through the methylerythritol 4-phosphate (MEP) pathway, which operates within the plastids of plant cells. nih.govresearchgate.net Unlike the formation of regular monoterpenes which involves the head-to-tail condensation of DMAPP with its isomer isopentenyl pyrophosphate (IPP), this compound synthesis follows an unconventional route. It requires the "head-to-middle" condensation of two DMAPP molecules. frontiersin.orgvulcanchem.com This unusual condensation is a critical branching point from the conventional isoprenoid pathway and is the first committed step towards the formation of the chrysanthemyl skeleton. researchgate.netpnas.org

Enzymatic Mechanisms Governing this compound Formation

The conversion of DMAPP into this compound is a multi-step process governed by specific enzymes.

Role of Chrysanthemyl Diphosphate (B83284) Synthase (CDS/CHS)

The key enzyme orchestrating the initial and crucial step in this compound biosynthesis is chrysanthemyl diphosphate synthase (CDS), which has also been referred to as this compound synthase (CHS). nih.govresearchgate.net This enzyme catalyzes the c1′-2-3 cyclopropanation reaction, condensing two molecules of DMAPP to form chrysanthemyl diphosphate (CPP). nih.govresearchgate.net This reaction is notable for creating the characteristic irregular cyclopropane (B1198618) ring structure of the chrysanthemyl moiety. vulcanchem.com

Further research has revealed that CDS is a bifunctional enzyme. nih.govresearchgate.netfao.org In addition to its prenyltransferase activity in forming CPP, CDS also possesses synthase activity, catalyzing the subsequent hydrolysis of the diphosphate group from CPP to yield this compound. nih.govresearchgate.net This dual functionality is particularly prominent under lower substrate concentrations of DMAPP (below 300 μM), which are believed to be prevalent in planta. nih.gov The enzymatic hydrolysis of CPP to this compound follows Michaelis-Menten kinetics, with a reported Km value for CPP of 196 μM. nih.govresearchgate.netebi.ac.uk The gene encoding CDS has been isolated from Tanacetum cinerariifolium and the recombinant enzyme has been extensively characterized. vulcanchem.com

Characterization of Downstream Oxidoreductases and Other Modifying Enzymes

While CDS/CHS can directly produce this compound, other enzymes are also implicated in the conversion of CPP. A plastid-localized Nudix hydrolase from pyrethrum, TcNudix1, has been shown to specifically hydrolyze CPP to chrysanthemyl monophosphate (CMP). frontiersin.org Subsequently, other phosphatases are thought to complete the conversion of CMP to this compound. frontiersin.orgvulcanchem.com

Once this compound is formed, it serves as a substrate for a series of oxidation reactions to produce the acid moieties of pyrethrins (B594832). The conversion of this compound to chrysanthemic acid involves the sequential action of an alcohol dehydrogenase (ADH) and an aldehyde dehydrogenase (ALDH). oup.comresearchgate.net Specifically, TcADH2 and TcALDH1 have been identified as the enzymes responsible for these two oxidative steps. oup.com

For the formation of pyrethric acid, a derivative of chrysanthemic acid, further enzymatic modifications are required. A cytochrome P450 oxidoreductase, this compound 10-hydroxylase (TcCHH), catalyzes three consecutive oxidation reactions at the C10 position of the chrysanthemyl moiety. nih.gov This is followed by methylation of the resulting 10-carboxychrysanthemic acid by a SABATH-class methyltransferase, TcCCMT. nih.gov

Genetic Regulation of this compound Biosynthetic Genes

The biosynthesis of this compound is tightly regulated at the genetic level. The expression of the TcCHS gene is a key control point. researchgate.net Studies have shown that the expression of TcCHS and other genes in the pyrethrin biosynthetic pathway is often tissue-specific, with high expression levels observed in the glandular trichomes of developing achenes in pyrethrum flowers, which are the primary sites of pyrethrin synthesis. frontiersin.orgresearchgate.net

Several transcription factors have been identified that regulate the expression of this compound biosynthetic genes. For instance, the transcription factor TcbZIP60 has been shown to bind to the promoter regions of TcCHS and activate its transcription. frontiersin.org Similarly, TcMYC2, a bHLH transcription factor, positively regulates pyrethrin biosynthesis by directly binding to the promoters of key biosynthetic genes, including TcCHS. oup.com Another transcription factor, TcMYB8, has also been found to activate the transcription of TcCHS. mdpi.com The expression of these regulatory and biosynthetic genes can be induced by plant hormones such as methyl jasmonate (MeJA), indicating a complex signaling network that governs this compound production in response to developmental and environmental cues. frontiersin.orgoup.commdpi.com

Comparative Biosynthesis Across Plant Species

This compound and its derivatives are primarily associated with Tanacetum cinerariifolium and other related species within the Asteraceae family. vulcanchem.compnas.org However, the enzymes involved in its biosynthesis share similarities with other terpene synthases found in the plant kingdom. CDS/CHS, for example, is functionally analogous to phytoene (B131915) synthase and squalene (B77637) synthase, which also catalyze the condensation of two precursor molecules to form C30 and C40 terpenoids, respectively. nih.gov While these enzymes have limited sequence similarity, they share conserved catalytic motifs, such as the DDXXD domain. researchgate.net

The presence of this compound has also been reported in the essential oils of other Asteraceae members, suggesting that the biosynthetic machinery for this irregular monoterpene may be more widespread than initially thought, albeit likely with variations in regulation and downstream modifications. pnas.org

Biotechnological Approaches to this compound Production via Metabolic Engineering

The intricate biosynthetic pathway of this compound presents opportunities for metabolic engineering to produce this valuable compound in heterologous systems. consensus.appnih.gov The expression of the TcCHS gene in various host organisms has been a primary strategy.

For instance, transgenic tobacco plants overexpressing TcCHS have been shown to produce and emit volatile this compound. nih.govebi.ac.uk Similarly, the expression of TcCHS in tomato has led to the production of this compound and its derivatives. researchgate.netnih.gov Metabolic engineering efforts have also focused on reconstructing parts of the pyrethrin pathway in microbial hosts like Saccharomyces cerevisiae. researchgate.net These approaches often involve not only introducing the key biosynthetic genes but also optimizing precursor supply and addressing potential metabolic bottlenecks. researchgate.net The engineering of this compound production in heterologous systems holds promise for a sustainable and controlled supply of this important precursor for natural insecticides. dntb.gov.ua

Heterologous Expression in Plant Systems (e.g., Nicotiana benthamiana, tomato)

The reconstruction of the this compound biosynthetic pathway in heterologous plant hosts has been a key area of research, with Nicotiana benthamiana and tomato (Solanum lycopersicum) emerging as promising chassis organisms. These efforts have primarily focused on expressing key enzymes from T. cinerariifolium to divert native metabolic precursors towards the synthesis of this compound and its subsequent derivatives, such as trans-chrysanthemic acid.

A foundational step in this process is the expression of chrysanthemyl diphosphate synthase (TcCDS), the enzyme that catalyzes the condensation of two dimethylallyl diphosphate (DMAPP) molecules to form chrysanthemyl diphosphate (CPP). frontiersin.org The expression of TcCDS alone in heterologous plants has been shown to result in the production of trans-chrysanthemol (B1144467), either as a direct product of TcCDS catalysis or through the action of endogenous plant phosphatases on the CPP intermediate. nih.govresearchgate.net

To advance the pathway further towards the production of trans-chrysanthemic acid, co-expression strategies have been employed. In N. benthamiana, the transient co-expression of TcCDS with two downstream oxidoreductases, an alcohol dehydrogenase (TcADH2) and an aldehyde dehydrogenase (TcALDH1), resulted in the synthesis of trans-chrysanthemic acid. scispace.com However, a notable challenge in these plant systems is the glycosylation of the produced compounds; in one study, 58% of the trans-chrysanthemic acid was found to be glycosylated or otherwise modified. scispace.com

Metabolic engineering in tomato has also demonstrated significant potential. By expressing TcCDS, a wild tomato alcohol dehydrogenase (ShADH), and an aldehyde dehydrogenase (ShALDH) under the control of a fruit-specific promoter (PG), researchers successfully reconstructed the trans-chrysanthemic acid pathway in tomato fruits. nih.govresearchgate.netnih.gov This approach leverages the high flux towards terpenoid precursors, like DMAPP, that naturally occurs in ripening tomato fruit for lycopene (B16060) synthesis. The engineered tomatoes produced trans-chrysanthemic acid at concentrations 1.7-fold higher by weight than the lycopene levels in non-transgenic fruits, though this came at the cost of a 68% reduction in lycopene. nih.govnih.gov Similar to the findings in N. benthamiana, a substantial portion (62%) of the synthesized acid was glycosylated. nih.govnih.gov

Despite these successes in producing pathway intermediates, the complete reconstruction of the final pyrethrin esters in a heterologous plant host has not yet been reported, highlighting the complexity of the full biosynthetic pathway. maxapress.comfrontiersin.org

| Host Plant | Genes Expressed | Promoter | Key Findings | Reference(s) |

| Nicotiana benthamiana | TcCDS, TcADH2, TcALDH1 | CaMV 35S | Production of trans-chrysanthemic acid achieved. 58% of the product was glycosylated or modified. | scispace.com |

| Nicotiana benthamiana | TcCPPS (TcCDS) | CaMV 35S | Efficient production of this compound was observed. | biorxiv.org |

| Tomato (Solanum lycopersicum) | TcCDS, ShADH, ShALDH | Fruit-specific (PG) | Reconstructed trans-chrysanthemic acid pathway in fruit. Production was 1.7-fold higher than lycopene in controls, but 62% was glycosylated. | nih.govresearchgate.netnih.gov |

| Tomato (Solanum lycopersicum) | TcCDS, TcNudix1 | Fruit-specific (PG) | Co-expression of TcNudix1 with TcCDS was tested to potentially relieve competitive inhibition of other enzymes by the CPP intermediate. | frontiersin.org |

Microbial Fermentation and Engineered Biosynthesis in Prokaryotic and Eukaryotic Hosts (e.g., Escherichia coli, Aspergillus species, Physcomitrium patens)

The development of microbial and other eukaryotic systems for this compound production offers an alternative to plant-based platforms, with potential advantages in scalability and process control. Research in this area has explored a range of hosts, from bacteria like Escherichia coli to eukaryotic systems such as the moss Physcomitrium patens and various fungi.

The moss P. patens has been investigated as a biological chassis for producing pyrethrin precursors. researchgate.net By expressing the T. cinerariifolium chrysanthemyl diphosphate synthase (TcCDS), researchers successfully produced trans-chrysanthemol. researchgate.nethal.science The production levels were reported to be comparable to those achieved in angiosperm hosts, positioning P. patens as a viable platform for the sustainable production of these small molecules. researchgate.netbohrium.comresearcher.life

Fungal systems have also been identified as sources of this compound and as potential bio-factories. The fungus Beltrania rhombica, isolated from a freshwater environment, was found to naturally produce (-)-chrysanthemol among other sesquiterpenes. acs.org Furthermore, biotransformation studies have demonstrated the capability of certain fungi to process this compound. For instance, Aspergillus ochraceus can stereoselectively convert this compound isomers into their corresponding acids. google.com While heterologous expression of entire biosynthetic gene clusters is a well-established strategy in hosts like Aspergillus oryzae, specific reports on engineering this host for this compound production are still emerging. escholarship.org

Escherichia coli is a workhorse for microbial fermentation and metabolic engineering, widely used for producing a variety of chemicals, including other terpenoids. nih.govmdpi.comnih.gov General strategies involve engineering the native methylerythritol 4-phosphate (MEP) pathway or introducing the heterologous mevalonate (B85504) (MEV) pathway to increase the supply of the DMAPP precursor. mdpi.com While these approaches have been successful for producing compounds like geraniol, specific reports detailing the complete de novo biosynthesis of this compound in engineered E. coli are limited in the current literature. However, the extensive toolkit available for E. coli metabolic engineering suggests its strong potential as a future platform for this compound production. rsc.orgrsc.orgresearchgate.net

| Host Organism | Type | Genetic Modification / Process | Key Findings | Reference(s) |

| Physcomitrium patens | Moss (Eukaryote) | Expression of T. cinerariifolium chrysanthemyl diphosphate synthase (TcCDS). | Successfully produced trans-chrysanthemol at levels comparable to angiosperm hosts. | researchgate.nethal.science |

| Aspergillus ochraceus | Fungus (Eukaryote) | Biotransformation (fermentation with this compound substrate). | Demonstrated the ability to stereoselectively oxidize trans-chrysanthemol to the corresponding acid. | google.com |

| Beltrania rhombica | Fungus (Eukaryote) | Natural Fermentation. | Naturally produces (-)-chrysanthemol. | acs.org |

| Escherichia coli | Bacterium (Prokaryote) | General Metabolic Engineering. | A common host for producing various terpenoids by engineering precursor pathways (MEP/MEV), but specific application for this compound is not extensively detailed. | mdpi.comnih.gov |

Chemical Synthesis and Derivatization Strategies for Chrysanthemol and Analogs

Total Synthesis Approaches to Chrysanthemol

Another documented total synthesis begins with (+)-dihydrocarvone. oup.comoup.com This pathway is distinguished by the high-yield introduction of a C3-C4 double bond into the eudesmane (B1671778) skeleton and a crucial rearrangement of an epoxide to an allylic alcohol, a reaction promoted by a specialized reagent system (BF3•OEt2-Bu4NI). oup.comoup.com This synthesis also proceeds via the pivotal intermediate, (+)-α-eudesmol. oup.com The process involves several key transformations, including a stereospecific lithium-liquid ammonia (B1221849) reduction and epoxidation, to construct the required stereochemistry and functionality. oup.com

Table 1: Example of a Total Synthesis Pathway for (+)-Chrysanthemol

| Starting Material | Key Intermediate | Key Reactions | Final Product | Reference |

|---|---|---|---|---|

| (+)-Dihydrocarvone | (+)-α-Eudesmol | Stereospecific reduction, Epoxidation, Epoxide rearrangement | (+)-Chrysanthemol | oup.com |

| R-(+)-Carvone | α-Eudesmol | Multi-step sequence (10 steps) | This compound | researchgate.netdocumentsdelivered.com |

Stereoselective Synthesis Methodologies for this compound Isomers

Achieving the correct stereochemistry is paramount in the synthesis of natural products like this compound. Consequently, stereoselective methodologies are central to its total synthesis. nih.gov The syntheses starting from chiral pool molecules like R-(+)-carvone inherently control the stereochemistry from the outset, guiding the formation of the desired isomers. researchgate.netdocumentsdelivered.com

Specific reactions are employed to ensure high stereoselectivity at key steps. For instance, in the synthesis starting from (+)-dihydrocarvone, a stereospecific reduction using lithium in liquid ammonia with ammonium (B1175870) chloride as a proton donor is utilized to form dihydro-α-cyperone with the correct stereochemistry. oup.com Furthermore, the epoxidation of an allylic alcohol intermediate with m-chloroperoxybenzoic acid (m-CPBA) can proceed stereoselectively to yield a specific epoxide isomer (3α,4α-epoxide), which is essential for reaching the final target structure. oup.com The control of stereochemistry throughout these multi-step sequences is critical for successfully synthesizing the specific, biologically relevant isomer of this compound. nih.govoup.com

Semisynthesis Routes from Related Natural Precursors

Semisynthesis is a powerful strategy that leverages the complex structures of naturally occurring compounds as advanced starting materials for chemical modification. taylorandfrancis.com This approach is particularly advantageous when a natural precursor is structurally similar to the target molecule and is readily available.

A clear example of a semisynthetic route to this compound involves the use of chrysanthemic acid. Specifically, (1R,3R)-Chrysanthemol can be synthesized directly from (1R,3R)-chrysanthemic acid via reduction. pnas.org This transformation is efficiently carried out using a reducing agent such as lithium aluminum hydride (LiAlH₄). pnas.org This method provides a concise and direct path to this compound, bypassing the more elaborate steps of a total synthesis by starting with a closely related and naturally abundant precursor.

Design and Synthesis of Novel this compound Derivatives

Structural Modification for Mechanistic Probing

The structural modification of this compound provides a valuable tool for investigating complex chemical reaction mechanisms. By altering the molecule's structure and observing the resulting chemical behavior, researchers can gain insight into reaction pathways.

An exemplary case is the study of the electron transfer photochemistry of optically pure (1R,3S)-(+)-cis-chrysanthemol. acs.org In this research, the this compound molecule itself was used as a probe. Under photochemical conditions in the presence of an electron acceptor, the radical cation of this compound is formed. This reactive intermediate undergoes an intramolecular cyclization, where the hydroxyl group attacks the vinyl group. acs.org This process results in the formation of a novel derivative, (R)-5-(1-(p-cyanophenyl)-1-methylethyl)-2,2-dimethyl oxacyclohex-3-ene, with significant retention of optical activity. acs.org The formation of this specific product provided evidence for an unusual intramolecular SN2' reaction pathway in a vinylcyclopropane (B126155) radical cation, a mechanistic insight made possible by using the this compound structure as a starting point. acs.org

Analog Generation for Structure-Activity Relationship (SAR) Studies in Model Systems

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure correlates with its biological effects. oncodesign-services.com This involves synthesizing a series of analogs, where specific parts of the molecule are altered, and then testing their activity in biological systems. georgiasouthern.edu

In the context of this compound, analogs have been generated through genetic engineering of plants to probe their biological activities. For example, the overexpression of the this compound synthase (CHS) gene in Chrysanthemum morifolium leads to the production and accumulation of a novel this compound glycoside derivative, identified as chrysanthemyl-6-O-malonyl-β-D-glucopyranoside. researchgate.net This glycosylated analog, along with the volatile this compound also produced, was then studied for its effect on cotton aphids. researchgate.net The results demonstrated that the expression of the gene induces a dual defense mechanism, with repellence from the volatile this compound and deterrence from the non-volatile glycoside derivative. researchgate.net Similarly, the expression of the CHS gene in other plants has been shown to produce derivatives like chrysanthemyl acetate (B1210297). researchgate.net These studies, which generate and test analogs in model systems, are crucial for elucidating the structural requirements for specific biological functions. researchgate.netresearchgate.net

Table 2: this compound Derivatives for Mechanistic and SAR Studies

| Derivative Name | Modification | Purpose of Synthesis | Reference |

|---|---|---|---|

| (R)-5-(1-(p-cyanophenyl)-1-methylethyl)-2,2-dimethyl oxacyclohex-3-ene | Intramolecular cyclization | Mechanistic probing of photochemical reactions | acs.org |

| Chrysanthemyl-6-O-malonyl-β-D-glucopyranoside | Glycosylation of the hydroxyl group | SAR studies (aphid deterrence) | researchgate.net |

| Chrysanthemyl acetate | Acetylation of the hydroxyl group | SAR studies | researchgate.net |

Chemoenzymatic Synthesis and Biocatalytic Transformations of this compound and Its Metabolites

Chemoenzymatic synthesis combines the power of chemical reactions with the high selectivity of biological catalysts (enzymes). mdpi.com Biocatalysis, the use of enzymes to perform chemical transformations, is particularly relevant to this compound, both in its formation and its subsequent modification. taylorandfrancis.com

The enzyme Chrysanthemyl Diphosphate (B83284) Synthase (CDS) is a key player in the biosynthesis of this compound-related compounds. nih.gov Research has revealed that CDS is a bifunctional enzyme. It not only catalyzes the formation of chrysanthemyl diphosphate (CPP) from two molecules of dimethylallyl diphosphate (DMAPP) but can also catalyze the subsequent hydrolysis of CPP to yield this compound. nih.gov This latter step is a direct biocatalytic transformation that produces the alcohol from its diphosphate precursor. nih.gov

Furthermore, this compound itself is a substrate for other biocatalytic transformations. The expression of the CDS gene in certain plant systems, particularly when co-expressed with oxidoreductase enzymes, can lead to the formation of oxidized this compound derivatives, including chrysanthemal and chrysanthemic acid. researchgate.net Additionally, the conversion of this compound to its glycoside, chrysanthemyl-6-O-malonyl-β-D-glucopyranoside, in transgenic chrysanthemums is another example of a biocatalytic modification. researchgate.net Microbiologically catalyzed oxidation of this compound isomers to produce chrysanthemic acids has also been reported, highlighting the potential of using whole-cell systems for these transformations. thegoodscentscompany.com

Table 3: Biocatalytic Transformations Involving this compound

| Enzyme/System | Substrate | Product | Transformation Type | Reference |

|---|---|---|---|---|

| Chrysanthemyl Diphosphate Synthase (CDS) | Chrysanthemyl Diphosphate (CPP) | This compound | Hydrolysis | nih.gov |

| Oxidoreductases | This compound | Chrysanthemal, Chrysanthemic Acid | Oxidation | researchgate.net |

| Glycosyltransferase (endogenous in plant) | This compound | Chrysanthemyl-6-O-malonyl-β-D-glucopyranoside | Glycosylation | researchgate.net |

| Microbial System | This compound isomers | Chrysanthemic acids | Oxidation | thegoodscentscompany.com |

Mechanistic Investigations of Chrysanthemol S Biological Interactions in Model Systems

Elucidation of Molecular Targets in Non-Human Organisms (e.g., insect neuroreceptors)

The biological effects of chrysanthemol and related compounds are often initiated by their interaction with specific molecular targets in organisms like insects. Research points to a multi-target mechanism, particularly involving the nervous system.

In the mosquito Aedes aegypti, pyrethrum extract, which contains precursors like this compound, exerts its repellent effects through a dual-target mechanism. nih.gov This involves the activation of specific olfactory receptor neurons (ORNs) and the modulation of voltage-gated sodium channels. nih.gov While a minor component of pyrethrum, (E)-β-farnesene, was identified as a ligand for the odorant receptor AaOr31, the repellent effect was significantly enhanced by pyrethrins (B594832), which are known to hyper-activate insect voltage-gated sodium channels, leading to paralysis and knockdown. nih.govnih.gov This suggests a synergistic interaction where olfactory detection and neuronal disruption work in concert. Voltage-gated sodium channels are a primary target for a wide array of insecticides, which typically bind to the open state of the channel, prolonging its activation and causing hyperexcitability of nerve cells. nih.govpatsnap.com

In aphids, the interaction appears to be primarily sensory. The expression of this compound synthase in chrysanthemum plants leads to the emission of volatile this compound, which acts as a potent repellent against the cotton aphid (Aphis gossypii). nih.govnih.gov This repellency is demonstrated by choice assays where aphids consistently avoided the transgenic plants. nih.gov Further investigation using electropenetrography (EPG), a technique that monitors insect feeding behavior by measuring electrical waveforms, revealed that this compound disturbs the probing activities of aphids. nih.govmdpi.comwikipedia.org Aphids on this compound-producing plants showed significantly more frequent, yet shorter, probes into the plant's epidermal and mesophyll tissues, and spent more time not probing at all, indicating a strong deterrent effect at the plant surface. nih.gov These findings strongly suggest that the molecular targets for this compound in aphids are likely olfactory receptors located on the antennae, which detect the compound in the air and trigger an avoidance response. nih.govmdpi.compreprints.org

Receptor Binding and Activation Studies in in vitro or Isolated Systems

To quantify the interaction between a ligand like this compound and its molecular target, researchers employ in vitro receptor binding and activation assays. These studies are crucial for determining the affinity (how strongly a ligand binds), potency (the concentration required for an effect), and efficacy (the maximal effect) of a compound. nih.gov

While specific binding affinity data (e.g., Kd or IC50 values) for this compound with insect olfactory receptors are not yet widely documented, functional assays have demonstrated receptor activation. Studies on Aedes aegypti have shown that pyrethrum components activate specific ORNs housed in the antennae. nih.gov These assays are often conducted using techniques like single-sensillum recording (SSR), which measures the firing of action potentials from individual olfactory sensilla in response to chemical stimuli. The activation of these neurons by components of pyrethrum is direct evidence of a receptor-ligand interaction. nih.gov

Further research into the specific insect odorant receptors that bind this compound could be accelerated using structure-based virtual screening (SBVS). nih.govnih.gov This computational technique uses the predicted 3D structure of a receptor to dock potential ligands, like this compound, into its binding pocket to predict binding affinity. nih.govnih.govbiorxiv.org Such in silico approaches can rapidly screen large numbers of compounds and identify promising candidates for subsequent in vivo or in vitro validation, streamlining the discovery of specific receptor-ligand pairings. nih.govnih.gov

Modulation of Enzymatic Pathways in Model Organisms

This compound is a central molecule in the biosynthetic pathway of pyrethrins. mdpi.comfrontiersin.org Its formation is catalyzed by the enzyme Chrysanthemyl Diphosphate (B83284) Synthase (CDS), which has been shown to be a bifunctional enzyme. nih.gov CDS, also referred to as this compound Synthase (CHS), first catalyzes the c1'-2-3 cyclopropanation of two molecules of dimethylallyl diphosphate (DMAPP) to form chrysanthemyl diphosphate (CPP). nih.govnih.govpnas.org Subsequently, the same enzyme catalyzes the hydrolysis of the diphosphate group from CPP to yield this compound. nih.gov

This dual functionality is noteworthy, as most short-chain terpene synthases are not bifunctional. nih.gov The hydrolysis step follows Michaelis-Menten kinetics. nih.gov

Table 1: Kinetic Parameters of Chrysanthemyl Diphosphate Synthase (CDS) Hydrolysis Activity

| Substrate | Parameter | Value |

|---|---|---|

| Chrysanthemyl Diphosphate (CPP) | Km | 196 µM |

Source: Data from Yang et al., 2014. nih.gov

The subsequent step in the pathway involves the oxidation of this compound. It is converted first to chrysanthemic aldehyde and then to chrysanthemic acid, reactions catalyzed by an alcohol dehydrogenase (ADH) and an aldehyde dehydrogenase (ALDH), respectively. frontiersin.orgnih.gov This acid moiety is then esterified with an alcohol moiety (a rethrolone) by the enzyme TcGLIP, a GDSL lipase, to form the final pyrethrin esters. researchgate.net

Cellular and Subcellular Effects in Cultured Cells (non-human origin)

The biological activities of this compound and its derivatives have also been investigated at the cellular level using non-human cell cultures. A study on chrysanthemyl acetate (B1210297), a derivative of this compound, examined its anti-inflammatory effects on the murine macrophage cell line RAW264.7. mdpi.com Macrophages are key cells in the immune response, and their activation by substances like lipopolysaccharide (LPS) leads to the production of inflammatory mediators.

The essential oil of Crossostephium chinense, containing chrysanthemyl acetate, was found to significantly inhibit the production of nitric oxide (NO) and reactive oxygen species (ROS) in LPS-stimulated RAW264.7 cells. mdpi.com The overproduction of NO is a hallmark of inflammation, and its inhibition is a key indicator of anti-inflammatory activity. nih.govnih.govdoi.or.kr

Table 2: Inhibitory Effect of C. chinense Essential Oil (Containing Chrysanthemyl Acetate) on NO Production

| Assay | Parameter | Value |

|---|---|---|

| Nitric Oxide Inhibition | IC50 | 10.3 µg/mL |

Source: Data from Lin et al., 2024. mdpi.com

Furthermore, the essential oil reduced the expression and secretion of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). mdpi.com Mechanistic investigation revealed that these effects were linked to the modulation of key inflammatory signaling pathways. The oil inhibited the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. mdpi.com It also appeared to regulate the inflammatory response by affecting the ERK protein in the MAPK pathway and the IκBα protein in the NF-κB pathway. mdpi.com Additionally, the oil promoted the NRF2/HO-1 antioxidant pathway, which enhances the cell's capacity to deal with oxidative stress. mdpi.com Similar anti-inflammatory effects involving the inhibition of iNOS and COX-2 expression have been observed for other natural compounds in RAW264.7 cells. doi.or.krmdpi.com

The cellular effects of acetate itself, a component of chrysanthemyl acetate, have been shown in other systems to modulate inflammation by affecting protein acetylation and activating inflammasomes. nih.gov

Ligand-Protein Interaction Profiling for this compound and Derivatives

Ligand-protein interaction profiling is a computational method used to analyze the non-covalent interactions between a small molecule (ligand), such as this compound, and its protein target. mdpi.com This in silico technique is essential for understanding the structural basis of molecular recognition and for designing new bioactive compounds. nih.govrosettacommons.org The analysis identifies key interactions like hydrogen bonds, hydrophobic contacts, π-stacking, salt bridges, and van der Waals forces that stabilize the ligand in the protein's binding pocket. mdpi.com

While specific docking studies for this compound with its putative insect neuroreceptors are not yet published, the methodology provides a powerful framework for future research. For instance, a 3D homology model of an insect odorant receptor or a voltage-gated sodium channel could be generated. researchgate.net this compound or its derivatives could then be computationally "docked" into the predicted binding site of the receptor. mdpi.commdpi.com

The results of such a simulation would be a detailed profile of the interactions between the atoms of this compound and the amino acid residues of the receptor. This information can generate hypotheses about which residues are critical for binding. These hypotheses can then be tested experimentally through site-directed mutagenesis, where specific amino acids in the receptor are changed to see if the biological response to this compound is diminished or lost. nih.gov This combination of computational profiling and experimental validation is a powerful approach to confirm molecular targets and elucidate the precise mechanism of action. nih.gov

Analytical Methodologies for Chrysanthemol Characterization and Quantification in Research

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., high-resolution NMR, MS, CD)

The definitive determination of chrysanthemol's molecular structure relies on a combination of advanced spectroscopic methods. These techniques provide detailed information about the connectivity of atoms and the three-dimensional arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for structural elucidation. core.ac.uknumberanalytics.com High-resolution NMR, including one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMBC) experiments, allows for the unambiguous assignment of protons and carbons within the this compound molecule. core.ac.ukresearchgate.net For instance, the chemical shifts and coupling constants of the protons on the cyclopropane (B1198618) ring and the vinyl group are characteristic and provide key structural information. researchgate.net Advanced NMR techniques are essential for distinguishing between the cis and trans isomers of this compound. nist.gov

Mass Spectrometry (MS) provides vital information about the molecular weight and fragmentation pattern of this compound. researchgate.netresearchgate.net Electron ionization (EI) mass spectra typically show a molecular ion peak (M⁺) at m/z 154, corresponding to the molecular formula C₁₀H₁₈O. researchgate.netnist.gov The fragmentation pattern, including a characteristic base peak at m/z 123, offers further structural confirmation. researchgate.net High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, further validating the molecular formula.

Circular Dichroism (CD) Spectroscopy is particularly valuable for determining the absolute configuration of chiral molecules like this compound. unimelb.edu.au By measuring the differential absorption of left and right circularly polarized light, CD spectroscopy can distinguish between enantiomers, which is crucial for understanding the biological activity of specific stereoisomers. unimelb.edu.au

Chromatographic Separation Methods for Isomers and Metabolites (e.g., chiral GC, HPLC, SFC)

Due to the existence of stereoisomers and the potential for various metabolites, effective separation techniques are paramount in this compound research.

Gas Chromatography (GC) is a widely used technique for separating volatile compounds like this compound. nist.govChiral Gas Chromatography (GC) , employing a chiral stationary phase, is specifically designed to separate enantiomers. dntb.gov.uachromatographyonline.com This technique is indispensable for determining the enantiomeric composition of this compound in natural extracts or synthetic mixtures, which is often critical for bioactivity studies. chromatographyonline.com The use of different chiral columns can provide unique selectivities for resolving various enantiomers. restek.com

High-Performance Liquid Chromatography (HPLC) offers another powerful tool for the separation of this compound and its derivatives. mdpi.comresearchgate.net Reversed-phase HPLC is commonly used, but the separation of geometric isomers can sometimes be challenging. researchgate.net Chiral HPLC, utilizing chiral stationary phases, can effectively separate enantiomers of this compound and related compounds like chrysanthemic acid. nih.govgoogle.com The choice of mobile phase and column type is critical for achieving optimal separation. drexel.edunih.govresearchgate.net

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative for the separation of chiral compounds. wikipedia.org Using a supercritical fluid, typically carbon dioxide, as the mobile phase, SFC can offer rapid and efficient separations of isomers. shimadzu.comteledynelabs.com This technique is particularly useful for the analysis and purification of thermally labile molecules. wikipedia.org

Hyphenated Techniques for Complex Mixture Analysis (e.g., GC-MS/MS, LC-MS/MS)

To analyze this compound within complex biological or environmental matrices, hyphenated techniques that couple a separation method with a detection method are essential. nih.govrjpn.orgsaspublishers.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is the most common hyphenated technique for the analysis of volatile compounds in complex mixtures. akjournals.comnih.govnih.govmdpi.com GC separates the components of the mixture, and the mass spectrometer provides identification based on their mass spectra. chemijournal.com This method has been extensively used to identify this compound in the essential oils of various Chrysanthemum species. akjournals.comakjournals.com Tandem mass spectrometry (GC-MS/MS) can further enhance selectivity and sensitivity, which is particularly useful for trace analysis. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique, especially for less volatile or thermally labile metabolites of this compound. researchgate.netnih.gov LC separates the compounds, and the MS provides structural information. LC-MS/MS offers increased specificity and is widely used in metabolomics and for the analysis of compounds in complex biological fluids. nih.gov

Quantitative Analysis Protocols for Biological and Environmental Matrices in Research Contexts

Accurate quantification of this compound in various samples is crucial for understanding its biosynthesis, metabolism, and ecological role.

Quantitative analysis is typically performed using chromatographic techniques coupled with appropriate detectors. For GC analysis, a Flame Ionization Detector (FID) or a mass spectrometer operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode can be used for accurate quantification. For HPLC analysis, a UV detector or a mass spectrometer is commonly employed. mdpi.comijpbs.com

The development of a robust quantitative method involves several key steps:

Method Validation : This includes assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). mdpi.comijpbs.com

Sample Preparation : Efficient extraction of this compound from the matrix (e.g., plant tissue, insect hemolymph, soil) is critical. This may involve techniques like hydrodistillation, solvent extraction, or solid-phase microextraction (SPME). akjournals.comnih.govnih.gov

Internal Standards : The use of an internal standard is highly recommended to correct for variations in extraction efficiency and instrument response.

| Parameter | Technique | Typical Application | Reference |

| Linearity | HPLC-UV | Quantification of chrysophanol (B1684469) | mdpi.com |

| LOD/LOQ | HPLC-UV | Determination of chrysophanol detection limits | mdpi.com |

| Accuracy/Precision | RP-HPLC | Validation of chrysin (B1683763) analysis method | ijpbs.com |

Isotopic Labeling and Tracing in Biosynthetic Pathway Studies

Isotopic labeling is a powerful tool for elucidating the biosynthetic pathways leading to natural products like this compound. slideshare.net By feeding organisms with precursors labeled with stable or radioactive isotopes (e.g., ¹³C, ¹⁴C, ²H), researchers can trace the incorporation of these labels into the final product.

In the context of this compound biosynthesis, labeled precursors such as dimethylallyl diphosphate (B83284) (DMAPP) can be used to track the formation of the chrysanthemyl skeleton. nih.govresearchgate.netnih.gov Analysis of the labeled this compound by MS or NMR allows researchers to determine which atoms from the precursor are incorporated and where they are located in the final molecule. This information is invaluable for identifying the enzymes and intermediate steps involved in the biosynthetic pathway. slideshare.netresearchgate.netnih.gov For instance, studies have utilized labeled compounds to investigate the role of chrysanthemyl diphosphate synthase in the formation of chrysanthemyl diphosphate, a direct precursor to this compound. nih.gov

Ecological Roles and Environmental Fate of Chrysanthemol

Role of Chrysanthemol in Plant-Insect Chemical Ecology

Chemical communication is a fundamental aspect of the interactions between plants and insects. Plants produce a vast array of volatile and non-volatile compounds, known as semiochemicals, that can mediate these interactions. This compound and its derivatives function as key semiochemicals in the defense of certain plants against herbivorous insects.

This compound is a critical component of a sophisticated, dual-action defense system in chrysanthemum plants against aphids. sci-hub.seresearchgate.net This defense involves both volatile and non-volatile forms of the compound.

Repellency: As a volatile organic compound (VOC), trans-chrysanthemol (B1144467) is emitted from the leaves of chrysanthemum plants that have been genetically modified to express the this compound synthase (CHS) gene. researchgate.netnih.gov This emission acts as a spatial repellent, actively driving away aphids, such as the cotton aphid (Aphis gossypii), before they land or settle on the plant. sci-hub.seresearchgate.net In dual-choice assays, aphids consistently demonstrated a preference to move away from sources containing this compound. sci-hub.se The emission of volatile this compound from transgenic chrysanthemum lines has been measured at approximately 44-51 pmol/h/g fresh weight. nih.gov

Deterrence: Upon its synthesis, this compound can be glycosylated within the plant to form a non-volatile derivative, chrysanthemyl-6-O-malonyl-β-D-glucopyranoside. researchgate.net This glycoside accumulates in the plant tissues. If an aphid is not repelled by the volatile form and begins to feed, it ingests this non-volatile compound. sci-hub.se The this compound glycoside acts as a feeding deterrent, affecting the aphid upon ingestion and discouraging further feeding. sci-hub.sesci-hub.se Studies using electropenetrography (EPG) have shown that the presence of this glycoside disturbs the probing activities of aphids on the plant. researchgate.net

This dual defense mechanism, combining a volatile repellent and a non-volatile deterrent derived from the same precursor, provides a robust and multi-layered protection strategy for the plant against herbivory. sci-hub.seresearchgate.net

While this compound is primarily recognized for its role in anti-herbivore defense, its contribution to plant-pathogen interactions is understood as part of the broader chemical arsenal (B13267) of the plant. Essential oils and extracts from various Chrysanthemum species, which contain a complex mixture of terpenoids including this compound, have demonstrated notable antimicrobial properties. vjs.ac.vn

Research on the essential oil from the flower heads of Chrysanthemum coronarium showed antifungal activity against a range of agricultural pathogens. nih.gov Similarly, leaf extracts from 13 cultivars of Chrysanthemum morifolium, which contain a variety of terpenoids, exhibited significant antifungal activity against pathogenic fungi such as Fusarium oxysporum, Magnaporthe oryzae, and Verticillium dahliae. nih.govresearchgate.net Crude extracts from Chrysanthemum buds have also shown antibacterial activity against the food-borne pathogen Cronobacter sakazakii. nih.govfrontiersin.org

Although these studies highlight the antimicrobial potential of Chrysanthemum extracts as a whole, the specific contribution of this compound to this activity is not isolated. It is likely that this compound acts synergistically with other terpenoids and phenolic compounds present in the plant to provide a broad-spectrum defense against microbial pathogens.

Interspecific chemical communication involves the exchange of chemical signals between different species. This compound functions as a semiochemical, specifically an allomone, in the interaction between chrysanthemum plants and aphids. sci-hub.sesci-hub.se Allomones are signaling chemicals that benefit the emitter but not the receiver. By repelling aphids, volatile this compound benefits the plant by protecting it from herbivory, while negatively impacting the aphid by preventing it from accessing a food source. sci-hub.senih.gov

The communication is initiated by the plant's emission of volatile this compound, which is detected by the olfactory systems of aphids, triggering an avoidance response. researchgate.netsci-hub.se This is a clear example of a plant using a chemical messenger to defend itself against a herbivore. The conversion of this compound into a non-volatile glycoside is also part of this communication, signaling the unsuitability of the plant tissue for consumption upon tasting by the insect. sci-hub.sesci-hub.se

Environmental Degradation Pathways of this compound in Soil and Water Systems

Once released into the environment, either through natural processes or agricultural application of related pyrethrin insecticides, this compound is subject to degradation. Specific studies detailing the abiotic degradation pathways of this compound in soil and water are limited; however, general principles of chemical degradation can be applied.

Abiotic degradation processes such as hydrolysis are key pathways for the breakdown of chemical substances in water and moist soil. noack-lab.comchemsafetypro.com As an alcohol, this compound's core structure is relatively stable, but like its ester derivatives (pyrethrins), it is expected to undergo slow degradation in aqueous environments. The rate of hydrolysis is influenced by factors such as pH and temperature. chemsafetypro.comresearchgate.net For related pyrethroid compounds, hydrolysis of the central ester linkage is a primary degradation route; for this compound itself, oxidation or other reactions would be more likely pathways for abiotic breakdown.

In soil, the fate of organic compounds is governed by adsorption to soil particles, leaching into water, and degradation. mdpi.com The mobility and degradation of this compound would depend on soil type, organic matter content, pH, and temperature. While pyrethrins (B594832) are known to degrade in soil, the specific abiotic breakdown products of their precursor, this compound, are not well-documented in environmental fate studies. researchgate.net It is known that breakdown products such as Yomogi alcohol and Artemisia alcohol can be formed from this compound under certain acidic and thermal conditions, suggesting potential transformation products in the environment. biorxiv.org

Photodegradation and Microbial Transformation of this compound in Natural Environments

Photodegradation: this compound, like the pyrethrins derived from it, is susceptible to degradation by sunlight (photodegradation or photolysis). researchgate.net Exposure to UV light can provide the energy to break chemical bonds or cause molecular rearrangements. unesp.br Studies have shown that direct irradiation of this compound can lead to its photoisomerization to 2-isopropenyl-5-methyl-4-hexen-l-ol. This occurs through a 1,4-proton migration of an initially formed diradical intermediate. While comprehensive studies on the full range of photolytic products in natural settings are scarce, photolysis is considered a significant pathway for the environmental breakdown of this and related compounds. researchgate.net

Microbial Transformation: In natural soil and water systems, microbial communities play a crucial role in the degradation of organic pollutants. researchgate.netmdpi.com Microorganisms can utilize a wide range of organic compounds as sources of carbon and energy, leading to their breakdown and mineralization. nih.gov While specific studies on the degradation of this compound by mixed microbial populations in the environment are not widely available, it is known that bacteria and fungi can effectively degrade the more complex pyrethroid insecticides. mdpi.com This implies that this compound, as a simpler precursor molecule, would also be susceptible to microbial transformation in the environment. The process would likely involve oxidation of the alcohol group, a common microbial metabolic reaction.

Biotransformation of this compound by Diverse Microorganisms

The biotransformation of this compound by specific microorganisms has been studied in detail, particularly for the synthesis of valuable chrysanthemic acids. Several fungal species, especially from the genus Aspergillus, are capable of oxidizing this compound stereoisomers with high selectivity. nih.gov

Research has demonstrated that Aspergillus ochraceus, Aspergillus flavipes, and other related fungi can catalyze the enantio- and diastereoselective oxidation of a racemic mixture of cis/trans-chrysanthemols into their corresponding chrysanthemic acid stereoisomers. nih.gov This biotransformation is a two-step oxidation process where the primary alcohol group of this compound is first oxidized to an aldehyde (chrysanthemal) and then to a carboxylic acid (chrysanthemic acid). researchgate.net

The selectivity of this microbial transformation is noteworthy:

Diastereoselectivity: The microorganisms typically oxidize the trans-isomers of this compound at a faster rate than the cis-isomers. nih.gov

Enantioselectivity: There is a strong preference for the oxidation of (+)-stereoisomers. For instance, A. ochraceus ATCC 18500 shows complete enantioselectivity for (+)-trans-chrysanthemol and (+)-cis-chrysanthemol. nih.gov

This microbial process highlights a key route for the natural transformation of this compound and is of significant interest for the biotechnological production of specific, biologically active isomers of chrysanthemic acid.

Table 1: Biotransformation of this compound Stereoisomers by Aspergillus Species Summary of research findings on the microbial oxidation of this compound.

| Microorganism | Substrate (Isomer) | Key Finding | Reference |

| Aspergillus ochraceus ATCC 18500 | Racemic cis/trans-chrysanthemol | Complete enantioselectivity for (+)-stereoisomers. Oxidizes trans-isomers before cis-isomers. | nih.gov |

| Aspergillus flavipes ATCC 1030 | Racemic cis/trans-chrysanthemol | Complete enantioselectivity for (+)-cis-chrysanthemol. Time-dependent enantioselectivity for trans-chrysanthemol (oxidizes (+) before (-)). | nih.gov |

| Aspergillus flavipes ATCC 11013 | Racemic cis/trans-chrysanthemol | Similar selectivity to A. flavipes ATCC 1030. Oxidizes trans-isomers before cis-isomers. | nih.gov |

Advanced Research Perspectives and Future Directions in Chrysanthemol Studies

Emerging Analytical Technologies for High-Throughput Chrysanthemol Research

The efficient and accurate analysis of this compound, especially in complex biological matrices or during large-scale synthesis, necessitates the adoption of advanced analytical technologies. These technologies enable high-throughput screening, rapid identification, and precise quantification, accelerating discovery and process optimization.

Chromatographic Techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are indispensable for the identification and quantification of this compound and its derivatives in plant extracts and biological samples nih.govresearchgate.netnih.govmdpi.com. GC-MS is particularly useful for analyzing volatile compounds, while LC-MS/MS offers high sensitivity and specificity for less volatile or more complex molecules, including potential glycosylated forms of this compound nih.govnih.gov. Chiral chromatography, often coupled with GC-MS or HPLC, is critical for resolving stereoisomers of this compound, which can exhibit different biological activities . High-speed counter-current chromatography (HSCCC) and centrifugal partition chromatography (CPC) are emerging as preparative techniques for isolating and purifying natural products like pyrethrins (B594832), which are derived from this compound, offering improved resolution and efficiency researchgate.net.

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D NMR techniques, remains a cornerstone for definitive structural elucidation of this compound and its novel derivatives nih.govresearchgate.net. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides accurate mass measurements crucial for determining molecular formulas and confirming structures researchgate.net.

Metabolomics and High-Throughput Screening (HTS): Untargeted metabolomics approaches, utilizing techniques like LC-MS, are being employed to comprehensively analyze the metabolic profiles of plants engineered for enhanced this compound production, revealing the presence of derivatives and related compounds nih.govnih.gov. The development of high-throughput chemical analysis, often based on mass spectrometry and liquid chromatography, aims to analyze complex samples at rates of 1 to 10 Hz, enabling rapid screening of large compound libraries or reaction conditions umich.edu. This is vital for identifying novel bioactivities or optimizing synthetic pathways.

Extraction Technologies: Advanced extraction methods such as supercritical CO2 extraction are gaining traction for their efficiency and environmental friendliness in isolating compounds like pyrethrins from plant matrices researchgate.net. Microwave-assisted drying and the use of co-solvents are also being explored to enhance extraction yields, demonstrating an ongoing effort to optimize sample preparation for high-throughput analysis .

Table 1: Emerging Analytical Technologies for this compound Research

| Technology | Principle | Application in this compound Research | Advantages for High-Throughput |

| GC-MS | Separation by gas chromatography, detection by mass spectrometry | Identification and quantification of volatile this compound and related compounds; analysis of essential oils; confirmation of synthesized products researchgate.netnih.govmdpi.comresearchgate.netnih.gov | Rapid analysis of volatile components; established libraries for identification; suitable for screening complex mixtures. |

| LC-MS/MS | Separation by liquid chromatography, detection by tandem mass spectrometry | Identification and quantification of this compound and its derivatives (e.g., glycosides); analysis of non-volatile metabolites; drug discovery screening nih.govnih.govmdpi.com | High sensitivity and specificity; capable of analyzing complex and polar compounds; amenable to automated sample processing. |

| Chiral Chromatography | Separation based on stereoisomeric differences | Distinguishing and quantifying stereoisomers of this compound, crucial for understanding bioactivity | Enables precise characterization of enantiomeric/diastereomeric purity, essential for quality control and mechanistic studies. |

| NMR Spectroscopy | Detection of atomic nuclei in a magnetic field to elucidate molecular structure | Definitive structural elucidation of this compound, its derivatives, and metabolites; confirmation of synthetic products nih.govresearchgate.netresearchgate.net | Provides detailed structural information; essential for validating findings from other techniques. |

| Metabolomics | Global profiling of metabolites in biological samples | Comprehensive analysis of this compound and related compounds in plant tissues or engineered systems; understanding metabolic pathways nih.govnih.gov | Allows for unbiased discovery of novel compounds and pathways; facilitates systems biology approaches. |

| Supercritical CO2 Extraction | Extraction using supercritical CO2 as a solvent | Efficient and eco-friendly isolation of compounds from plant matrices, applicable to pyrethrins derived from this compound researchgate.net | Scalable for industrial application; reduced solvent waste; can be integrated with downstream analysis. |

Challenges and Opportunities in this compound Academic Research

The study of this compound presents a landscape of both significant challenges and promising opportunities for academic researchers. Addressing these hurdles can unlock new applications and deepen our understanding of its biological roles.

Challenges:

Complexity of Natural Matrices: Isolating and purifying this compound from complex plant sources, such as Chrysanthemum species, can be labor-intensive and may require multi-step chromatographic procedures to separate it from structurally similar compounds nih.gov.

Stereoisomer Specificity: this compound exists as stereoisomers, and their precise separation and characterization are essential, as different isomers can exhibit varying biological activities and synthetic utility .

Biosynthetic Pathway Elucidation: While key enzymes like Chrysanthemyl diphosphate (B83284) synthase (CDS) have been identified, fully mapping and understanding the entire biosynthetic pathway, including the conversion of this compound to chrysanthemic acid, requires further investigation into specific dehydrogenases and other enzymes nih.govoup.com.

Synthesis Optimization: Developing efficient, cost-effective, and stereoselective synthetic routes for this compound and its derivatives remains a challenge, particularly for large-scale production or for creating specific isomers maxapress.com.

Understanding Biological Mechanisms: While anti-inflammatory and antimicrobial activities are reported, the precise molecular mechanisms underlying these effects are not fully elucidated and require deeper investigation researchgate.net.

Opportunities:

Drug Discovery and Development: The reported anti-inflammatory, antimicrobial, and antioxidant properties of this compound present significant opportunities for its development as a therapeutic agent or as a lead compound for new pharmaceuticals researchgate.netresearchgate.net. Its potential interaction with SARS-CoV-2 main protease (Mpro) also warrants further exploration nih.gov.

Sustainable Agriculture: this compound's role in the biosynthesis of pyrethrins, natural insecticides, and its own potential insecticidal or repellent properties offer avenues for developing eco-friendly pest control solutions, reducing reliance on synthetic pesticides nih.govresearchgate.netresearchgate.net. Engineering plants for enhanced this compound production could lead to crops with inherent pest resistance.

Biotechnology and Metabolic Engineering: Utilizing plant biotechnology to engineer organisms (e.g., tobacco, moss) for the heterologous production of this compound and its derivatives represents a promising strategy for sustainable and controlled supply researchgate.netbiorxiv.org. This approach can overcome limitations associated with direct plant extraction and allow for precise control over product yield and stereochemistry.

Chemical Synthesis Innovation: Research into novel synthetic methodologies can lead to more efficient production of specific this compound isomers or its valuable derivatives, such as those used in pheromone synthesis maxapress.comresearchgate.netresearchgate.net.

Interdisciplinary Research: Collaboration between phytochemists, pharmacologists, synthetic chemists, and biotechnologists is crucial for a holistic understanding and exploitation of this compound's properties, from its biosynthesis to its therapeutic and agricultural applications.

Table 2: Challenges and Opportunities in this compound Research

| Challenges | Opportunities |

| Difficult isolation and purification from complex plant matrices | Development of novel therapeutic agents (anti-inflammatory, antimicrobial, antioxidant) researchgate.netresearchgate.net |

| Need for precise stereoisomer separation and characterization | Creation of sustainable, natural insecticides and pest repellents nih.govresearchgate.netresearchgate.net |

| Incomplete understanding of biosynthetic pathways | Engineering of plants or microbes for efficient heterologous production of this compound and its derivatives researchgate.netbiorxiv.org |

| Optimization of synthetic routes for efficiency and stereoselectivity | Discovery of new applications in pharmaceuticals, agrochemicals, and potentially fragrances researchgate.net |

| Elucidation of detailed molecular mechanisms of bioactivity | Advancement of synthetic chemistry through novel routes for specific isomers and derivatives maxapress.comresearchgate.netresearchgate.net |

| Scaling up production for commercial applications | Integration of advanced analytical techniques for rapid screening and process monitoring |

| Understanding of plant defense mechanisms involving this compound | Interdisciplinary collaborations to bridge phytochemistry, pharmacology, and biotechnology |

Compound List:

this compound

Chrysanthemic acid

Pyrethrins

Pyrethroids

Chrysanthenone

Lavandulol

Dimethylallyl diphosphate (DMAPP)

Chrysanthemyl diphosphate (CPP)

Chrysanthemyl diphosphate synthase (CDS)

this compound synthase (CHS)

Chrysanthemyl alcohol

Chrysanthemic esters

Chrysanthemic acid esters

Chrysanthemic acid derivatives

Lavandulic acid derivatives

Chrysanthemyl-6-O-malonyl-β-D-glucopyranoside

Trans-chrysanthemol (B1144467)

Cis-chrysanthemol

Trans-chrysanthemic acid

Cis-chrysanthemic acid

Trans-chrysanthemal

Trans-chrysanthemol dehydrogenase (TcADH2)

Trans-chrysanthemal dehydrogenase (TcALDH1)

Artemisia ketone

β-phellandrene

Camphor

Myrcene

α-pinene

Sabinene

Terpinin-4-ol

Bornyl acetate (B1210297)

Cis-chrysanthenyl acetate

2-(2,4-hexadiynylidene)-1,6-dioxaspiro[4.4]non-3-ene

Germacrene D

(E)-β-farnesene

Nootkatone

Cubenol

Grandisol

Junionon

Thio terpin (B149876) Alcohol

Q & A

Q. How can enzyme kinetics of Chrysanthemyl Diphosphate Synthase (CDS) be determined in vitro?

- Methodological Answer : To characterize CDS kinetics, perform assays with varying dimethylallyl diphosphate (DMAPP) concentrations (e.g., 10–600 µM) using triplicate sets at each concentration . Include control reactions without enzyme to account for non-enzymatic conversion of chrysanthemyl diphosphate (CPP) to chrysanthemol. Use authentic this compound standards for chromatographic identification (e.g., GC-MS) and calculate kinetic parameters (e.g., Km, Vmax) via nonlinear regression .

Q. What analytical methods are recommended for quantifying this compound in plant tissues?

- Methodological Answer : Utilize gas chromatography-mass spectrometry (GC-MS) with internal standards (e.g., deuterated analogs) for precise quantification . Extract metabolites from plant tissues using solvents like hexane or toluene, and analyze three biological replicates to ensure reproducibility. For volatile compounds, employ headspace collection coupled with GC-MS to minimize extraction losses .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound production data across transgenic plant lines?

- Methodological Answer : Conduct two-way ANOVA to assess interactions between plant developmental stages (e.g., pre-flowering vs. post-flowering) and leaf maturity (young, adult, senescent) . Validate findings with biological replicates (n ≥ 3) and supplementary datasets (e.g., Supplementary Data File S1) . Consider glycosylation as a confounding factor, as this compound may be converted to non-volatile derivatives in planta .

Q. What strategies improve heterologous this compound production in biofactories like Nicotiana benthamiana?

- Methodological Answer : Optimize transient expression systems using CaMV 35S promoters for higher enzyme activity . Screen for endogenous phosphatases that hydrolyze chrysanthemyl diphosphate to this compound . Test alternative extraction solvents (e.g., ethyl acetate) to recover glycosylated derivatives and validate yields via LC-MS/MS . Compare constitutive vs. inducible expression systems to balance metabolite production and plant fitness .

Q. What are the key challenges in stereoselective synthesis of this compound?

- Methodological Answer : this compound’s trans-eudesmane skeleton requires multi-step synthesis from chiral precursors like R-(+)-carvone. Key hurdles include low overall yield (e.g., 2.4% over 10 steps) and ensuring stereochemical fidelity during cyclization . Verify synthetic products using NMR and compare spectral data (e.g., <sup>13</sup>C, <sup>1</sup>H) with natural isolates to confirm structural identity .

Data Analysis & Experimental Design

Q. How should researchers design experiments to compare this compound yields across plant species?

- Methodological Answer : Standardize growth conditions (e.g., light, temperature) and sample tissues at identical developmental stages (e.g., young leaves pre-flowering) . Use GC-MS/MS for absolute quantification and normalize yields to tissue dry weight. Report mean ± SD for n = 3 biological replicates and perform post-hoc Tukey HSD tests to identify significant differences .

Q. What statistical approaches are suitable for analyzing this compound production variability?

- Methodological Answer : Apply one-way ANOVA to compare transgenic vs. wild-type lines, followed by Tukey’s HSD for pairwise comparisons . For time-course data, use mixed-effects models to account for repeated measurements. Include effect size metrics (e.g., fold-change) and p-values adjusted for multiple testing .

Synthesis & Characterization

Q. How can synthetic this compound be distinguished from natural isolates?

- Methodological Answer : Perform chiral chromatography (e.g., HPLC with a chiral stationary phase) to resolve enantiomers. Validate purity via high-resolution MS and compare specific rotation ([α]D) with literature values . For bioactive studies, verify anti-inflammatory activity using in vivo models (e.g., carrageenan-induced paw edema in mice) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.